molecular formula C15H22ClN3O2 B4761028 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B4761028
M. Wt: 311.81 g/mol
InChI Key: WLCQXSHKJDDNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of urea derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of CMPI involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. CMPI has been found to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CMPI has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CMPI has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using CMPI in lab experiments is its high potency and specificity towards cancer cells. CMPI has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using CMPI is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of CMPI. One of the potential applications of CMPI is in combination therapy with other anti-cancer agents. CMPI has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. Additionally, the development of novel formulations and delivery systems for CMPI could improve its solubility and bioavailability, making it more effective in vivo. Finally, further studies are needed to explore the potential use of CMPI in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, CMPI is a promising compound that has significant potential in the field of cancer therapy and the treatment of neurodegenerative diseases. Its high potency and specificity towards cancer cells make it a promising candidate for future drug development. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.

Scientific Research Applications

CMPI has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. CMPI has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-21-14-6-5-12(16)11-13(14)18-15(20)17-7-10-19-8-3-2-4-9-19/h5-6,11H,2-4,7-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCQXSHKJDDNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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